N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide
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Overview
Description
N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the core pyridine structure. The process includes:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methanesulfonamide Group: This is usually done through sulfonamide formation reactions, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine structure but lacks the methoxy and methanesulfonamide groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains similar functional groups but with different structural arrangements.
Uniqueness
N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy group, pyridine ring, and methanesulfonamide moiety make it a versatile compound with diverse reactivity and utility in various scientific fields.
Properties
Molecular Formula |
C16H20N2O3S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)13-7-8-17-10-15(13)14-6-5-12(9-16(14)21-3)18-22(4,19)20/h5-11,18H,1-4H3 |
InChI Key |
IBMDOCWLHZEMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C2=C(C=C(C=C2)NS(=O)(=O)C)OC |
Origin of Product |
United States |
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